(1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
(1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Brand Name:
Vulcanchem
CAS No.:
4711-06-2
VCID:
VC0150762
InChI:
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1
SMILES:
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Molecular Formula:
C12H14N2O4
Molecular Weight:
250.25 g/mol
(1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
CAS No.: 4711-06-2
Reference Standards
VCID: VC0150762
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
CAS No. | 4711-06-2 |
---|---|
Product Name | (1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol |
Molecular Formula | C12H14N2O4 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | (1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 |
Standard InChIKey | JNOHSLKLTQNYAD-IJLUTSLNSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Synonyms | D-Arabino-1-(2-quinoxalinyl)-1,2,3,4-butanetetrol; [1R-(1R*,2S*,3R*)]-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol; |
PubChem Compound | 7128813 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume